molecular formula C8H8N2O2 B123423 5-Methoxybenzo[d]isoxazol-3-amine CAS No. 157368-84-8

5-Methoxybenzo[d]isoxazol-3-amine

Cat. No. B123423
M. Wt: 164.16 g/mol
InChI Key: IKFWQARCTWJABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxybenzo[d]isoxazol-3-amine (abbreviated as 5-MeO-BDI) is a chemical compound that belongs to the class of isoxazole derivatives. It has been studied for its potential applications in the field of medicinal chemistry due to its unique molecular structure and pharmacological properties.

Mechanism Of Action

The mechanism of action of 5-Methoxybenzo[d]isoxazol-3-amine involves the inhibition of IDO, which leads to the suppression of immune responses. IDO catalyzes the conversion of tryptophan to kynurenine, which has been shown to have immunosuppressive effects. Inhibition of IDO has been reported to enhance the anti-tumor immune response and improve the efficacy of cancer immunotherapy (Wu et al., 2017).

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Methoxybenzo[d]isoxazol-3-amine have been studied in vitro and in vivo. In vitro studies have shown that 5-Methoxybenzo[d]isoxazol-3-amine inhibits the activity of IDO with an IC50 value of 1.1 μM. In vivo studies have shown that 5-Methoxybenzo[d]isoxazol-3-amine enhances the anti-tumor immune response and improves the efficacy of cancer immunotherapy in mouse models (Wu et al., 2017).

Advantages And Limitations For Lab Experiments

One of the advantages of 5-Methoxybenzo[d]isoxazol-3-amine is its potent inhibitory activity against IDO, which makes it a promising candidate for the development of IDO inhibitors. However, one of the limitations of 5-Methoxybenzo[d]isoxazol-3-amine is its low solubility in water, which may limit its use in certain experimental settings (Wu et al., 2017).

Future Directions

There are several future directions for the study of 5-Methoxybenzo[d]isoxazol-3-amine. One direction is the development of more potent and selective IDO inhibitors based on the structure of 5-Methoxybenzo[d]isoxazol-3-amine. Another direction is the investigation of the potential applications of 5-Methoxybenzo[d]isoxazol-3-amine in the treatment of other immune-related diseases, such as autoimmune diseases and infectious diseases. Additionally, the development of new methods for the synthesis of 5-Methoxybenzo[d]isoxazol-3-amine with higher yields and better purity may also be an area of future research (Wu et al., 2017).
Conclusion:
In conclusion, 5-Methoxybenzo[d]isoxazol-3-amine is a promising compound that has been studied for its potential applications in the field of medicinal chemistry. Its potent inhibitory activity against IDO makes it a promising candidate for the development of IDO inhibitors. Further research on the synthesis, mechanism of action, and potential applications of 5-Methoxybenzo[d]isoxazol-3-amine may lead to the development of new treatments for cancer and other immune-related diseases.

Scientific Research Applications

5-Methoxybenzo[d]isoxazol-3-amine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a key role in the regulation of immune responses. IDO inhibitors have been studied for their potential applications in the treatment of cancer and other immune-related diseases (Wu et al., 2017).

properties

CAS RN

157368-84-8

Product Name

5-Methoxybenzo[d]isoxazol-3-amine

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-methoxy-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)8(9)10-12-7/h2-4H,1H3,(H2,9,10)

InChI Key

IKFWQARCTWJABA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)ON=C2N

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 125 ml of dry methanol was dissolved 5-methoxy-2-[[(1-methylethylidene)amino]oxy]benzonitrile (10 g), followed by 125 ml of ethereal hydrochloric acid. The reaction was stirred under nitrogen overnight. The reaction was neutralized with saturated sodium carbonate solution and extracted with EtOAc. The organic layer was dried and concentrated in vacuo. Recrystallization of the residue from dichloromethane/petroleum ether afforded the expected product (6.8 g).
Quantity
125 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methoxy-2-[[(1-methylethylidene)amino]oxy]benzonitrile
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

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